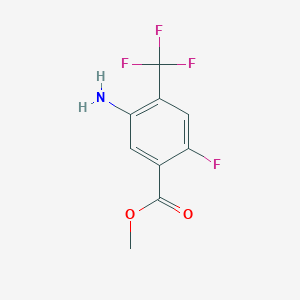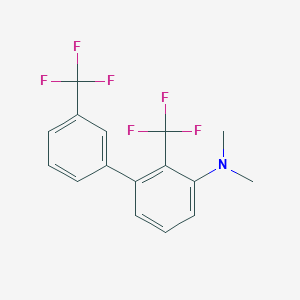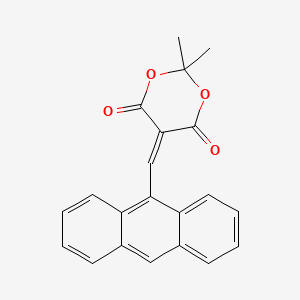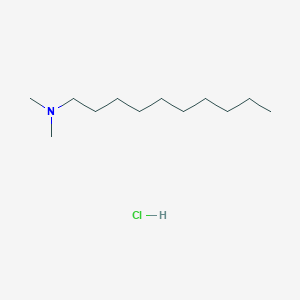
N,N-dimethyldecan-1-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyldecan-1-amine;hydrochloride is a chemical compound with the molecular formula C12H27N·HCl. It is a derivative of decanamine, where the nitrogen atom is bonded to two methyl groups. This compound is often used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
N,N-dimethyldecan-1-amine;hydrochloride can be synthesized through the alkylation of decanamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkylation reactions followed by purification processes. The compound is often produced in batch reactors, where precise control of temperature, pressure, and reaction time is maintained to ensure high yield and purity.
化学反应分析
Types of Reactions
N,N-dimethyldecan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: It can be reduced to primary or secondary amines under specific conditions.
Substitution: The methyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: N,N-dimethyldecan-1-amine N-oxide.
Reduction: Decanamine or N-methyldecanamine.
Substitution: Various N-alkyl or N-aryl derivatives.
科学研究应用
N,N-dimethyldecan-1-amine;hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and catalysis.
Biology: The compound is used in the study of enzyme interactions and protein crystallization.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is employed as a surfactant and emulsifying agent in various formulations.
作用机制
The mechanism of action of N,N-dimethyldecan-1-amine;hydrochloride involves its interaction with biological membranes and proteins. The compound can disrupt lipid bilayers, leading to changes in membrane permeability. It also binds to specific protein targets, affecting their structure and function. These interactions are mediated through hydrophobic and electrostatic forces.
相似化合物的比较
Similar Compounds
- N,N-dimethyldodecan-1-amine;hydrochloride
- N,N-dimethyltetradecan-1-amine;hydrochloride
- N,N-dimethylhexadecan-1-amine;hydrochloride
Uniqueness
N,N-dimethyldecan-1-amine;hydrochloride is unique due to its specific chain length and the presence of two methyl groups on the nitrogen atom. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
10237-16-8 |
|---|---|
分子式 |
C12H28ClN |
分子量 |
221.81 g/mol |
IUPAC 名称 |
N,N-dimethyldecan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H27N.ClH/c1-4-5-6-7-8-9-10-11-12-13(2)3;/h4-12H2,1-3H3;1H |
InChI 键 |
ICMYIQTVBRLNEE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-(2-hydroxyethyl)pyridin-1-ium bromide](/img/structure/B14072646.png)
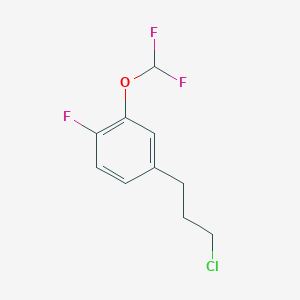
![3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde](/img/structure/B14072658.png)
![8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14072670.png)


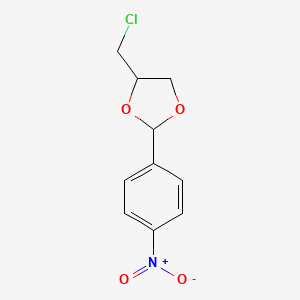
![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
